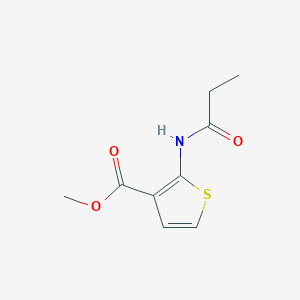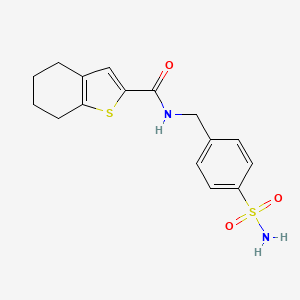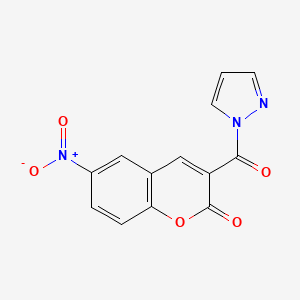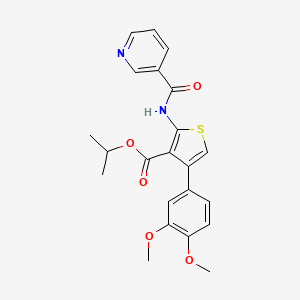
methyl 2-propionamidothiophene-3-carboxylate
Descripción general
Descripción
Methyl 2-propionamidothiophene-3-carboxylate is a chemical compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a propionamide group and a carboxylate ester group attached to the thiophene ring. Thiophene derivatives are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-propionamidothiophene-3-carboxylate typically involves the reaction of thiophene derivatives with appropriate reagents. One common method is the acylation of thiophene-3-carboxylate with propionyl chloride in the presence of a base such as pyridine. The resulting intermediate is then treated with methyl alcohol to form the ester group. The reaction conditions often involve refluxing the mixture to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-propionamidothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted thiophene derivatives
Aplicaciones Científicas De Investigación
Methyl 2-propionamidothiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of methyl 2-propionamidothiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene ring can facilitate interactions with biological macromolecules, while the propionamide and carboxylate groups can influence the compound’s solubility and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-aminothiophene-2-carboxylate: Another thiophene derivative with an amino group instead of a propionamide group.
Methyl 2-aminothiophene-3-carboxylate: Similar structure but with an amino group at a different position on the thiophene ring.
Methyl 3-thiophenecarboxylate: Lacks the propionamide group, making it less complex.
Uniqueness
Methyl 2-propionamidothiophene-3-carboxylate is unique due to the presence of both a propionamide group and a carboxylate ester group on the thiophene ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
methyl 2-(propanoylamino)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-3-7(11)10-8-6(4-5-14-8)9(12)13-2/h4-5H,3H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBJHVGNCOQLDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CS1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B3596128.png)

![4-[({[2-(1-piperidinyl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B3596135.png)

![methyl {3-[(benzylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}carbamate](/img/structure/B3596178.png)
![ethyl 5-acetyl-2-[(5-bromo-2-chlorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B3596180.png)
![1-[(5-methyl-3-isoxazolyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B3596185.png)
![N-[3-cyano-4-(2,4-dichlorophenyl)-5-methyl-2-thienyl]isonicotinamide](/img/structure/B3596190.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B3596191.png)

![methyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B3596195.png)
![N,N''-(4-methyl-1,3-phenylene)bis[N'-(4-methylphenyl)urea]](/img/structure/B3596210.png)
![5-bromo-N-[(furan-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B3596217.png)
![METHYL 2-[(6-CHLORO-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]ACETATE](/img/structure/B3596223.png)
